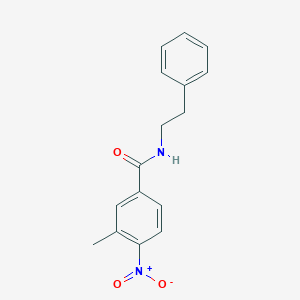![molecular formula C28H27N5O4 B11021213 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]acetamide](/img/structure/B11021213.png)
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[7,8-Dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[1-(1-methyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl]acetamide is a complex organic compound that features a phthalazinone core substituted with dimethoxy groups and an acetamide linkage to a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[1-(1-methyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the phthalazinone core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The dimethoxy substitution is introduced via electrophilic aromatic substitution reactions.
The benzimidazole moiety is synthesized separately, often starting from o-phenylenediamine and carboxylic acids or their derivatives. The final step involves coupling the phthalazinone and benzimidazole fragments through an acetamide linkage, typically using coupling reagents such as carbodiimides or phosphonium salts under mild conditions to avoid decomposition of sensitive functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[7,8-Dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[1-(1-methyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzimidazole moiety or the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the phthalazinone core or the acetamide linkage, potentially yielding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Halogenation, nitration, or sulfonation can be achieved using reagents like halogens, nitric acid, or sulfuric acid, respectively.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive molecules.
Medicine: The compound’s structural features suggest potential pharmacological activity, making it a candidate for drug development.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[1-(1-methyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects could involve inhibition or activation of these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone derivatives: Compounds with similar phthalazinone cores but different substituents.
Benzimidazole derivatives: Compounds featuring the benzimidazole moiety with various functional groups.
Acetamide derivatives: Compounds with acetamide linkages to different aromatic or heterocyclic systems.
Uniqueness
The uniqueness of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[1-(1-methyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl]acetamide lies in its combination of structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable target for further research and development in various scientific fields.
Properties
Molecular Formula |
C28H27N5O4 |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[1-(1-methylbenzimidazol-2-yl)-2-phenylethyl]acetamide |
InChI |
InChI=1S/C28H27N5O4/c1-32-22-12-8-7-11-20(22)31-27(32)21(15-18-9-5-4-6-10-18)30-24(34)17-33-28(35)25-19(16-29-33)13-14-23(36-2)26(25)37-3/h4-14,16,21H,15,17H2,1-3H3,(H,30,34) |
InChI Key |
XNCJGFXUSQHODH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)CN4C(=O)C5=C(C=CC(=C5OC)OC)C=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


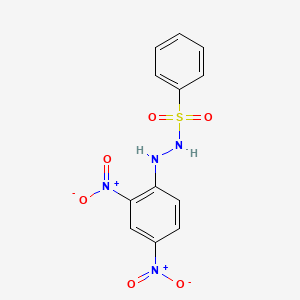
![Propyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B11021132.png)
![3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11021142.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B11021143.png)
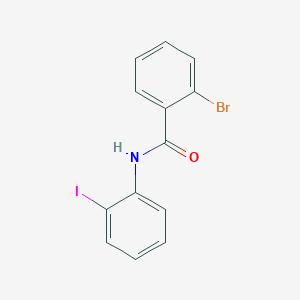
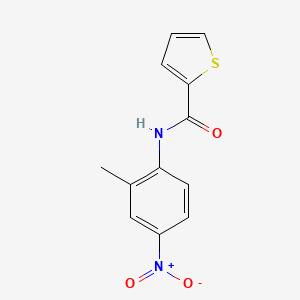
![N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11021159.png)
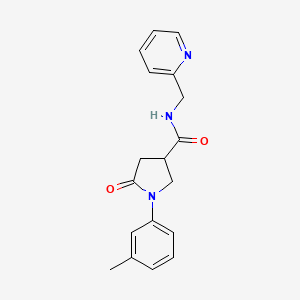
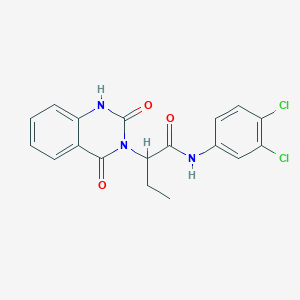
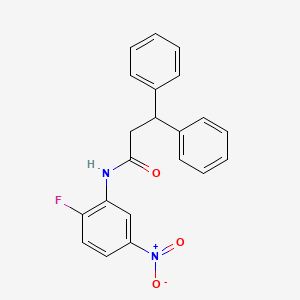
![N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11021183.png)
![7-(furan-2-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11021189.png)
![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone](/img/structure/B11021209.png)
